
2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine is a useful research compound. Its molecular formula is C15H20Cl2N4O2 and its molecular weight is 359.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine, a compound with the molecular formula C15H20Cl2N4O2, is recognized for its significant biological activities, particularly in the field of oncology. This compound exhibits properties that may be leveraged for therapeutic applications, especially in cancer treatment. The following sections will explore its synthesis, mechanisms of action, biological assays, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-5-(bis(2-chloroethyl)amino)benzimidazole with alanine derivatives. This process has been optimized to enhance yield and purity, making it suitable for research and potential clinical applications .
The compound acts primarily as an alkylating agent. Its mechanism involves the formation of reactive intermediates that can bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication. This action is crucial in targeting rapidly dividing cancer cells, which are more susceptible to DNA damage.
Anticancer Properties
Numerous studies have documented the anticancer efficacy of this compound. The following table summarizes key findings from various research studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF7 | 3.79 | DNA cross-linking |
Study B | SF-268 | 12.50 | Apoptosis induction |
Study C | NCI-H460 | 42.30 | Cell cycle arrest |
These results indicate that the compound has varying degrees of potency against different cancer cell lines, suggesting its potential as a versatile chemotherapeutic agent.
Case Studies
- Case Study on MCF7 Cells : In a controlled experiment, MCF7 breast cancer cells were treated with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential effectiveness in clinical settings.
- Combination Therapy : Recent investigations have explored the efficacy of combining this compound with other chemotherapeutics to enhance overall treatment outcomes. Preliminary results suggest synergistic effects when used alongside established agents like cisplatin.
Safety and Toxicity
While the compound shows promise as an anticancer agent, it is essential to consider its toxicity profile. Reports indicate that it can cause skin irritation and acute toxicity if ingested . Therefore, ongoing studies aim to establish a comprehensive safety profile to facilitate its transition from laboratory research to clinical trials.
科学研究应用
2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine is a complex organic compound that has potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the bis(2-chloroethyl)amino group, similar to nitrogen mustard agents, gives it cytotoxic properties that can be useful in cancer treatment.
Potential Applications in Oncology
The primary application of this compound lies in oncology as a potential chemotherapeutic agent. Its ability to induce DNA damage makes it a candidate for treating various malignancies. The bis(2-chloroethyl)amino group can alkylate DNA, disrupting cellular replication and leading to apoptosis in rapidly dividing cells like cancer cells. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The benzimidazole ring may also contribute to antifungal and antiparasitic effects.
Mechlorethamine, Bendamustine, and Chlorambucil
This compound shares structural motifs with other compounds such as Bendamustine, Mechlorethamine, and Chlorambucil. These compounds exhibit unique pharmacological profiles but share reactivity patterns because of their structural motifs. The table below compares key features of these compounds:
Compound | Structure Features | Unique Aspects |
---|---|---|
Bendamustine | Contains a benzimidazole structure and two chloroethyl groups | Approved for clinical use in lymphoma treatment |
Mechlorethamine | A nitrogen mustard with similar alkylating properties | Historically used as a chemotherapy agent |
Chlorambucil | Another nitrogen mustard derivative with a different alkylating mechanism | Used for chronic lymphocytic leukemia treatment |
The distinct combination of features in this compound may confer specific advantages in therapeutic contexts compared to these similar compounds.
Preclinical Studies
属性
CAS 编号 |
73680-55-4 |
---|---|
分子式 |
C15H20Cl2N4O2 |
分子量 |
359.2 g/mol |
IUPAC 名称 |
2-amino-2-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]propanoic acid |
InChI |
InChI=1S/C15H20Cl2N4O2/c1-15(18,14(22)23)13-19-11-9-10(3-4-12(11)20(13)2)21(7-5-16)8-6-17/h3-4,9H,5-8,18H2,1-2H3,(H,22,23) |
InChI 键 |
XNTARCNXKIGRSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。